

reducing alkali content in aluminum borosilicate glass for display panels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum borosilicate

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Technical Support Center: Aluminum Borosilicate Glass

Welcome to the technical support center for researchers and scientists working with **aluminum borosilicate** glass for display panel applications. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of alkali content.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments aimed at reducing alkali content in **aluminum borosilicate** glass.

Q1: Why is the mechanical strength of my glass not improving after ion exchange?

A1: An insufficient improvement in mechanical strength post-ion exchange is a common issue that can be traced back to several factors. The primary goal of ion exchange is to replace smaller alkali ions (like Na^+) in the glass with larger alkali ions (like K^+) from a molten salt bath, creating a compressive stress layer on the surface. If this process is inefficient, the desired strength increase will not be achieved.

Possible Causes and Solutions:

- Contamination of the Molten Salt Bath: The purity of the molten salt is critical. Even very low levels of contaminants, such as calcium, in the potassium nitrate (KNO_3) salt bath can dramatically decrease the efficiency of the chemical strengthening process.[1] Calcium can block the intended sodium-potassium exchange.[1]
 - Solution: Use high-purity (>99.9%) molten salts for the ion exchange process.[2] Regularly analyze the salt bath for contaminants, especially if it has been used for multiple cycles.
- Incorrect Process Temperature: The ion exchange process is highly temperature-dependent. The temperature needs to be high enough to allow for ion mobility but must remain below the glass transition temperature (T_g) to prevent stress relaxation.[3]
 - Solution: Optimize the treatment temperature. For many borosilicate glasses, temperatures around 450°C to 465°C are used.[1][2] The ideal temperature depends on the specific glass composition.
- Insufficient Treatment Time: The depth of the ion-exchanged layer is a function of both time and temperature. Short treatment times may result in a shallow compressive layer, providing minimal improvement in strength.
 - Solution: Increase the duration of the ion exchange treatment. Durations can range from a few hours to over 24 hours, depending on the desired layer depth.[1][2]
- Glass Composition: The initial alkali content and the overall composition of the glass will affect the kinetics of the ion exchange process. A very low initial alkali content may not provide enough mobile ions to exchange, limiting the potential for chemical strengthening.[4]
 - Solution: Ensure the glass composition is suitable for chemical strengthening. Aluminosilicate glasses with an alkali content of over 10% are designed for excellent chemical strengthening.[4]

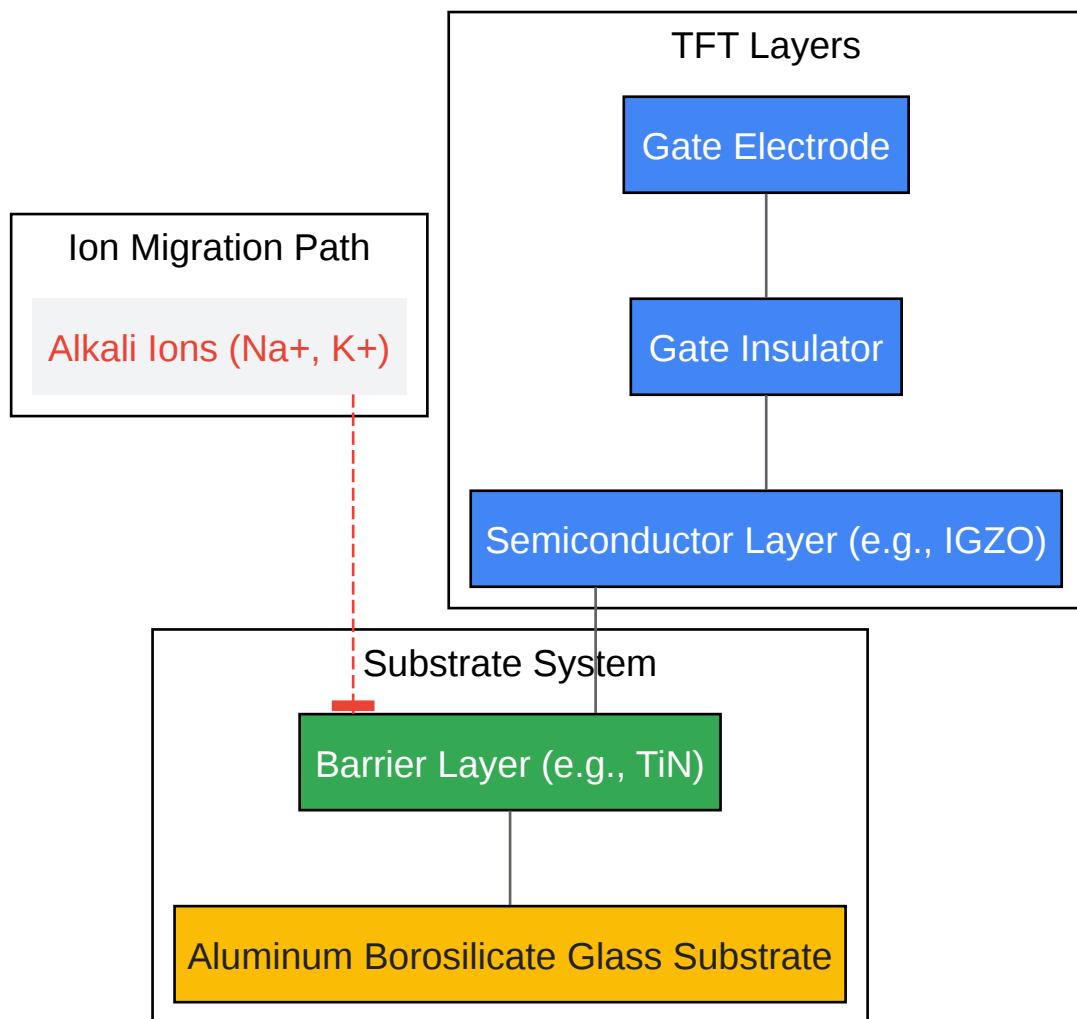
Q2: I'm observing device instability or high leakage currents in my thin-film transistors (TFTs). Could this be related to the glass substrate?

A2: Yes, it is highly probable. Alkali ions (primarily sodium and potassium) migrating from the glass substrate into the active layers of the TFT are a well-known cause of performance degradation.^[5] This is especially critical in display technologies where stable transistor performance is paramount.

Troubleshooting Steps:

- Verify Glass Type: Confirm that you are using an appropriate alkali-free or low-alkali **aluminum borosilicate** glass designed for display substrates.^[6] Standard soda-lime glass is unsuitable due to its high alkali content.^[7]
- Investigate the Need for a Barrier Layer: Even with low-alkali glass, ion migration can occur during high-temperature processing steps (like annealing) or under the influence of strong electric fields during device operation. A barrier layer is a film deposited between the glass and the semiconductor layers to prevent this diffusion.^{[5][8]}
 - Solution: Deposit a suitable barrier layer on the glass substrate before fabricating the TFTs. Common and effective barrier materials include titanium nitride (TiN), tungsten nitride, platinum (Pt), and palladium (Pd).^{[5][9][10]} These materials are chosen for their ability to block metal diffusion, good adhesion, and low electrical resistivity.^{[5][9]}
- Optimize Thermal Budget: High processing temperatures increase the diffusivity of alkali ions.
 - Solution: Review your fabrication process to identify high-temperature steps. If possible, reduce the temperature or duration of these steps to minimize the thermal budget and limit ion migration.

Below is a diagram illustrating the role of a barrier layer in a TFT stack.



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Caption: Role of a barrier layer in preventing alkali ion migration.

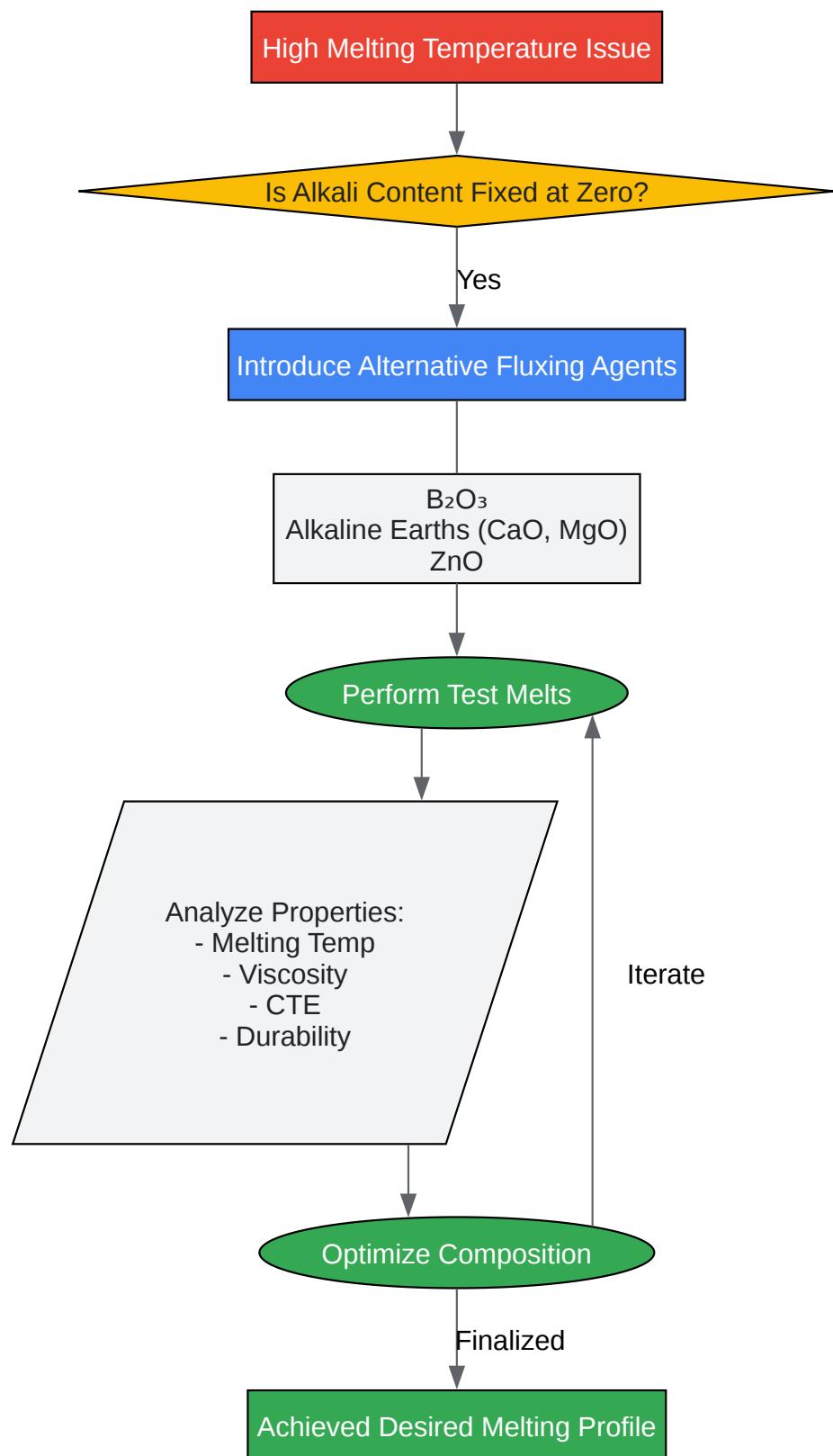
Q3: My alkali-free glass batch requires very high melting temperatures. How can I reduce the energy consumption without reintroducing alkalis?

A3: The high melting temperature of alkali-free compositions is a significant challenge because alkali oxides like Na₂O and K₂O are powerful fluxes that lower the melting point of silica.^{[6][11]} To address this without compromising the alkali-free nature, you can adjust the composition using alternative fluxing agents.

Alternative Fluxing Agents:

- Boric Oxide (B_2O_3): Boron is a key component in borosilicate glass and acts as both a glass former and a flux. It can lower the melting temperature and viscosity of the glass melt.[\[11\]](#) [\[12\]](#) Increasing the B_2O_3 content can improve meltability.
- Alkaline Earth Oxides: Oxides like Calcium Oxide (CaO) and Magnesium Oxide (MgO) act as fluxes, though they are generally less powerful than alkali oxides and are more effective at higher temperatures.[\[13\]](#) They are essential for creating stable, alkali-free glass.[\[6\]](#)
- Zinc Oxide (ZnO): ZnO can reduce the coefficient of thermal expansion and also serves as a flux, helping to lower the viscosity curve.[\[14\]](#)
- Fluorine: In some formulations, fluorides can be used to reduce the melting temperature, although their use can be complicated by volatility and environmental concerns.

The logical workflow for reformulating a glass composition is shown below.



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Caption: Workflow for reformulating high-melting-point glass.

Frequently Asked Questions (FAQs)

Q4: What are the main methods to reduce alkali content in aluminum borosilicate glass?

A4: There are three primary strategies for reducing either the total alkali content or its negative effects:

- Compositional Control: This involves formulating the glass from the outset to be "alkali-free" or to have a very low alkali content.[\[6\]](#) In these compositions, traditional alkali fluxes (Na_2O , K_2O) are replaced by alkaline earth oxides (e.g., CaO , MgO , SrO) and other oxides like Al_2O_3 and ZnO to maintain desirable properties such as a low thermal expansion coefficient and high chemical durability.[\[13\]](#)[\[15\]](#)
- Surface Dealkalization / Ion Exchange: This is a post-formation surface modification technique. The glass is immersed in a medium (e.g., a molten potassium salt bath) to selectively replace smaller, more mobile alkali ions like Na^+ on the surface with larger ions like K^+ .[\[16\]](#)[\[17\]](#) This process, often called chemical strengthening, creates a "silica-rich" surface layer that is depleted of alkali ions, enhancing both mechanical strength and resistance to alkali leaching.[\[2\]](#)[\[17\]](#)
- Application of Barrier Layers: In applications like TFTs for displays, a thin film of a material like titanium nitride (TiN) or silicon nitride (SiN_x) is deposited onto the glass surface.[\[5\]](#) This layer acts as a physical barrier, preventing the migration of any residual alkali ions from the bulk glass into the sensitive electronic components built upon it.[\[5\]](#)[\[10\]](#)

Q5: How can I measure the alkali content on the surface versus in the bulk glass?

A5: Different analytical techniques are required to distinguish between surface and bulk composition.

Technique	Target	Principle	Typical Application
ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry)	Bulk	<p>The glass sample is dissolved in acid, and the resulting solution is aerosolized into a high-temperature plasma. The elements emit light at characteristic wavelengths, which is measured to determine their concentration.[2]</p>	Determining the overall chemical composition of the raw glass.
EDS/EDX (Energy-Dispersive X-ray Spectroscopy)	Surface	<p>An electron beam is focused on the sample surface, causing the emission of X-rays with energies characteristic of the elements present. It analyzes the elemental composition of a small area on the surface.</p>	Checking the surface composition after an ion-exchange process to confirm the replacement of Na by K.[1]
APT (Atom Probe Tomography)	Near-Surface (High-Resolution)	<p>A needle-shaped specimen is analyzed by field-evaporating atoms from its surface, which are then identified by time-of-flight mass spectrometry. It provides 3D atomic-scale compositional analysis.</p>	High-precision analysis of the ion distribution near the surface after chemical treatment.[2]

ASTM C1260 / C1293 Reactivity

Mortar bars or concrete prisms are made with the glass as an aggregate and submerged in a highly alkaline solution at an elevated temperature. The expansion of the bars over time indicates the potential for alkali-silica reaction.[\[18\]](#)[\[19\]](#)

Assessing the potential for alkali leaching and reactivity, which is an indirect measure of the availability of mobile alkalis.

Q6: What is the "mixed-alkali effect" and how does it relate to reducing ion mobility?

A6: The mixed-alkali effect is a non-linear phenomenon observed in glasses containing two or more types of alkali ions (e.g., both Na_2O and Li_2O). Properties such as ionic conductivity and ion mobility show a pronounced minimum when one alkali ion is progressively substituted for another. This means that a glass containing a mix of two alkalis will have significantly lower ion mobility than a glass containing the same total molar amount of just one of the alkalis.

This effect can be leveraged to reduce unwanted alkali migration. By formulating a glass with a specific ratio of two different alkali ions, their movement within the glass network is hindered. This "traffic jam" at the atomic scale makes the ions less likely to leach from the surface or migrate under an electric field, which is beneficial for the stability of display panels.

Experimental Protocols

Protocol 1: Ion-Exchange for Chemical Strengthening

Objective: To replace sodium ions with potassium ions on the surface of an **aluminum borosilicate** glass sample to create a compressive stress layer.

Materials:

- **Aluminum borosilicate** glass sample (e.g., 750 μm thick).[\[2\]](#)

- Potassium Nitrate (KNO₃), >99.9% purity.[2]
- High-temperature furnace with precise temperature control.
- Crucible (e.g., alumina or other suitable refractory material).
- Tongs and appropriate personal protective equipment (PPE).

Methodology:

- Preparation: Clean the glass sample thoroughly to remove any organic residues or particulates. An ultrasonic bath with acetone followed by isopropyl alcohol and deionized water is recommended.
- Salt Bath Melting: Place the KNO₃ salt into the crucible and position it inside the furnace. Heat the furnace to the target temperature (e.g., 460°C) to melt the salt.[2] Allow the temperature to stabilize.
- Immersion: Using tongs, carefully submerge the cleaned glass sample into the molten KNO₃ salt bath. Ensure the entire sample is fully immersed.
- Treatment: Maintain the furnace at the constant treatment temperature (e.g., 460°C) for the desired duration (e.g., 1 to 4 hours).[1][2] The duration will depend on the desired depth of the exchanged layer.
- Removal and Cooling: Carefully remove the glass sample from the molten salt bath. Allow it to cool to room temperature in a controlled manner (e.g., by placing it on a refractory brick). Avoid rapid quenching which could induce thermal shock.
- Cleaning: Once cooled, rinse the sample with deionized water to remove any residual salt from the surface.

Protocol 2: Evaluation of Surface Hardness via Vickers Indentation

Objective: To indirectly measure the compressive stress induced by the ion-exchange process by evaluating the surface hardness.

Materials:

- Ion-exchanged glass sample.
- Untreated (control) glass sample.
- Vickers microhardness tester with a diamond indenter.
- Optical microscope (often integrated into the hardness tester).

Methodology:

- Sample Mounting: Securely mount the glass sample on the stage of the microhardness tester. Ensure the surface to be tested is level and perpendicular to the indenter.
- Indentation:
 - Select an appropriate load for the indenter (e.g., 100g or 200g). The load should be sufficient to create a clear indent without causing extensive cracking that makes measurement impossible.
 - Bring the indenter into contact with the glass surface and apply the selected load for a standardized dwell time (e.g., 10-15 seconds).
 - Perform multiple indentations (e.g., 5-10) at different locations on the surface to ensure statistical reliability.
- Measurement:
 - Using the integrated microscope, measure the two diagonals (d_1 and d_2) of the resulting diamond-shaped indent.
 - Calculate the average diagonal length (d) for each indent.
- Calculation: The Vickers Hardness (HV) is calculated using the formula:
 - $HV = (1.8544 * F) / d^2$

- Where F is the applied load in kilograms-force (kgf) and d is the average diagonal length in millimeters (mm).
- Analysis: Compare the average HV value of the ion-exchanged sample with that of the untreated control sample. A significant increase in HV indicates a successful strengthening process. The length of any radial cracks emanating from the corners of the indent can also be used to characterize the residual stress level.[3]

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- To cite this document: BenchChem. [reducing alkali content in aluminum borosilicate glass for display panels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174108#reducing-alkali-content-in-aluminum-borosilicate-glass-for-display-panels]

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